molecular formula C9H23N3O+2 B1265256 N(1)-acetylspermidinium(2+)

N(1)-acetylspermidinium(2+)

Cat. No.: B1265256
M. Wt: 189.3 g/mol
InChI Key: MQTAVJHICJWXBR-UHFFFAOYSA-P
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Description

N(1)-Acetylspermidinium(2+) (CAS: 14278-49-0) is a polyamine derivative with the molecular formula C₉H₂₁N₃O and an average molecular mass of 187.287 g/mol (monoisotopic mass: 187.168462) . Structurally, it consists of a spermidine backbone (a triamine: NH₂-(CH₂)₃-NH-(CH₂)₄-NH₂) acetylated at the N1 position, forming a secondary carboxylic acid amide (RC(=O)N(R')H) . This acetylation confers distinct physicochemical properties, including altered charge distribution (2+ charge under physiological conditions) and solubility compared to unmodified spermidine.

Biologically, N(1)-acetylspermidine functions as an osmoprotectant in Escherichia coli, accumulating during stress conditions such as heat shock, cold shock, ethanol exposure, or alkaline shifts . Its acetylated structure enhances compatibility with cellular machinery, enabling stabilization of biomolecules under stress.

Properties

Molecular Formula

C9H23N3O+2

Molecular Weight

189.3 g/mol

IUPAC Name

3-acetamidopropyl(4-azaniumylbutyl)azanium

InChI

InChI=1S/C9H21N3O/c1-9(13)12-8-4-7-11-6-3-2-5-10/h11H,2-8,10H2,1H3,(H,12,13)/p+2

InChI Key

MQTAVJHICJWXBR-UHFFFAOYSA-P

Canonical SMILES

CC(=O)NCCC[NH2+]CCCC[NH3+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N(1)-acetylspermidinium(2+), we compare it with structurally and functionally related polyamines and acetylated derivatives (Table 1).

Table 1: Comparative Analysis of N(1)-Acetylspermidinium(2+) and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Biological Role Reference
N(1)-Acetylspermidinium(2+) C₉H₂₁N₃O 187.287 N1-acetylated triamine Osmoprotectant, stress response
Spermidine C₇H₁₉N₃ 145.25 Unmodified triamine Cell growth, autophagy, DNA stabilization -
N8-Acetylspermidine C₉H₂₁N₃O 187.287 N8-acetylated triamine Bacterial acetylpolyamine inhibition
N1,N3-Bis-Boc-protected derivatives Varies (e.g., C₁₈H₃₄N₂O₄) ~350–400 Boc-protected amines, alkenes Synthetic intermediates for inhibitors

Structural and Functional Differences

  • Acetylation Position : N(1)-acetylspermidinium(2+) is acetylated at the terminal amine (N1), while N8-acetylspermidine is modified at the internal amine (N8). This positional difference alters charge localization and substrate specificity in enzymatic interactions. For example, N8-acetylspermidine analogues inhibit bacterial acetylpolyamine amidohydrolases, whereas N1-acetylspermidine is metabolized by spermidine/spermine acetyltransferases in eukaryotes .
  • Boc-Protected Analogues : Synthetic intermediates like N1,N3-Bis(tert-butoxycarbonyl)-N1-(pent-4-enyl)propane-1,3-diamine (Compound 3, MW ~350 g/mol) incorporate bulky Boc groups and alkenes for selective reactivity. These lack the acetylated triamine core of N(1)-acetylspermidinium(2+), rendering them unsuitable for osmoprotection but valuable as enzyme inhibitors .

Physicochemical Properties

  • Charge and Solubility : N(1)-acetylspermidinium(2+) retains a 2+ charge at physiological pH due to protonation of unacetylated amines, enhancing solubility in aqueous environments. In contrast, Boc-protected derivatives (e.g., Compound 4) are neutral or weakly charged, favoring organic solvents .
  • Thermodynamic Stability: The acetyl group in N(1)-acetylspermidinium(2+) reduces its basicity compared to spermidine, decreasing nonspecific binding to nucleic acids and improving stress-response efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N(1)-acetylspermidinium(2+)
Reactant of Route 2
N(1)-acetylspermidinium(2+)

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